REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:9]=1[C:10](O)=[O:11].[OH-].[K+]>C1COCC1.O>[OH:11][CH2:10][C:9]1[CH:13]=[C:14]([CH3:17])[CH:15]=[CH:16][C:8]=1[NH2:7] |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is additionally heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 h and hydrolysed at this temperature
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the hydroxide precipitate is filtered off while hot, the precipitate
|
Type
|
WASH
|
Details
|
is washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the organic solution is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the solution is washed with dilute sodium hydroxide solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrating the solution
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
OCC1=C(N)C=CC(=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |